4-BROMO-1-ETHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
4-BROMO-1-ETHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-ETHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Introduction of the Piperidyl Group: The brominated pyrazole is reacted with 2,2,6,6-tetramethyl-4-piperidone under basic conditions to introduce the piperidyl group.
Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the piperidyl ring.
Reduction: Reduction reactions can occur at the bromine atom or the carboxamide group.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-BROMO-1-ETHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure but lacks the bromine and piperidyl groups.
4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure but lacks the ethyl and piperidyl groups.
N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure but lacks the bromine and ethyl groups.
Uniqueness
The uniqueness of 4-BROMO-1-ETHYL-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-bromo-2-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrN4O/c1-6-20-12(11(16)9-17-20)13(21)18-10-7-14(2,3)19-15(4,5)8-10/h9-10,19H,6-8H2,1-5H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIZWGPNQYJRHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2CC(NC(C2)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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